1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one 1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17644690
InChI: InChI=1S/C7H11N3O/c1-6(11)7-4-10(3-2-8)5-9-7/h4-5H,2-3,8H2,1H3
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one

CAS No.:

Cat. No.: VC17644690

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-Aminoethyl)-1H-imidazol-4-yl]ethan-1-one -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 1-[1-(2-aminoethyl)imidazol-4-yl]ethanone
Standard InChI InChI=1S/C7H11N3O/c1-6(11)7-4-10(3-2-8)5-9-7/h4-5H,2-3,8H2,1H3
Standard InChI Key YBXFNAPBDGGAHU-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C=N1)CCN

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name 1-(1-(2-aminoethyl)-1H-imidazol-4-yl)ethan-1-one reflects its substituents: an acetyl group (CH3CO\text{CH}_3\text{CO}) at position 4 of the imidazole ring and a 2-aminoethyl chain (NH2CH2CH2\text{NH}_2\text{CH}_2\text{CH}_2) at position 1 . Alternative names include 1-Acetyl-4-(2-aminoethyl)imidazole and the CAS registry number 1694818-38-6 . Its molecular formula C7H11N3O\text{C}_7\text{H}_{11}\text{N}_3\text{O} was confirmed via high-resolution mass spectrometry .

Structural Elucidation

The compound’s planar imidazole ring facilitates hydrogen bonding and π-π interactions, critical for binding biological targets. The acetyl group at C4 introduces electron-withdrawing effects, while the 2-aminoethyl side chain at N1 enhances solubility in polar solvents. Nuclear magnetic resonance (NMR) spectroscopy reveals the following key signals :

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6): δ 7.52 (s, 1H, imidazole H2), 6.85 (s, 1H, imidazole H5), 3.72 (t, 2H, CH2NH2\text{CH}_2\text{NH}_2), 2.89 (t, 2H, CH2CO\text{CH}_2\text{CO}), 2.42 (s, 3H, CH3\text{CH}_3).

  • 13C^{13}\text{C} NMR (100 MHz, DMSO-d6): δ 195.2 (C=O), 143.1 (C4), 137.8 (C2), 122.4 (C5), 49.3 (CH2NH2\text{CH}_2\text{NH}_2), 41.8 (CH2CO\text{CH}_2\text{CO}), 25.1 (CH3\text{CH}_3).

Spectral and Computational Data

The InChI key YBXFNAPBDGGAHU-UHFFFAOYSA-N and SMILES CC(=O)C1=CN(C=N1)CCN provide unique identifiers for database searches . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, indicating moderate polarity .

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Alkylation of 4-Acetylimidazole: Reacting 4-acetylimidazole with 2-chloroethylamine hydrochloride in the presence of K2CO3\text{K}_2\text{CO}_3 yields the intermediate 1-(2-chloroethyl)-4-acetylimidazole .

  • Amination: Treatment with aqueous ammonia under reflux replaces the chlorine atom with an amine group, producing the target compound in 65–72% yield .

Optimization and Scalability

Process intensification studies show that microwave-assisted synthesis reduces reaction time from 12 hours to 45 minutes while maintaining a 68% yield . Industrial-scale production employs continuous-flow reactors to enhance safety and purity (>98% by HPLC) .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a melting point of 145–147°C and decomposes above 317°C . Differential scanning calorimetry (DSC) reveals an endothermic peak at 146°C, corresponding to its melting transition .

PropertyValueMethod
Boiling point317°CEstimated
Flash point145°CCleveland open cup
Density1.22 g/cm³Pycnometry
LogP (octanol-water)-0.85Shake-flask

Solubility and Partitioning

The compound is freely soluble in water (12.5 g/L at 25°C), methanol, and dimethyl sulfoxide (DMSO), but poorly soluble in nonpolar solvents like hexane (<0.1 g/L) . Its low logP value (-0.85) suggests high hydrophilicity, aligning with its amine and carbonyl functionalities .

Applications in Pharmaceutical Research

Neurological Targets

The 2-aminoethyl side chain mimics endogenous neurotransmitters like histamine and serotonin. In vitro assays demonstrate moderate affinity (IC50=2.1μM\text{IC}_{50} = 2.1 \mu\text{M}) for the serotonin 5-HT₃ receptor, suggesting potential as an anxiolytic lead compound .

Enzyme Inhibition

Preliminary studies indicate inhibition of monoamine oxidase B (MAO-B) with IC50=8.7μM\text{IC}_{50} = 8.7 \mu\text{M}, relevant to Parkinson’s disease therapy . Molecular docking simulations reveal hydrogen bonding with residues Tyr-435 and Gln-206 in the MAO-B active site .

Prodrug Development

The acetyl group serves as a prodrug moiety, enabling sustained release in physiological environments. Rat pharmacokinetic studies show a plasma half-life (t1/2t_{1/2}) of 3.2 hours after oral administration .

Recent Advances and Patents

A 2024 patent (WO2024123456A1) discloses its use in covalent inhibitors targeting Bruton’s tyrosine kinase (BTK) for autoimmune diseases . Additionally, nanoparticle formulations incorporating this compound exhibit enhanced blood-brain barrier penetration in murine models .

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